molecular formula C12H9FN2O2 B1448142 [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- CAS No. 694533-20-5

[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-

Cat. No.: B1448142
CAS No.: 694533-20-5
M. Wt: 232.21 g/mol
InChI Key: PVJGOQLUVGYRBD-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- is an organic compound with the molecular formula C12H8FNO2 It is a derivative of biphenyl, where the biphenyl core is substituted with an amine group at the 3-position, a fluorine atom at the 4’-position, and a nitro group at the 4-position

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological properties. The presence of the amine, fluorine, and nitro groups can influence the compound’s activity and selectivity towards specific biological targets.

Industry

In the industrial sector, [1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Safety and Hazards

Safety data sheets suggest that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately . The affected area should be washed off with soap and plenty of water, and a doctor should be consulted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce the nitro group. This is followed by a halogenation reaction to introduce the fluorine atom. Finally, an amination reaction is carried out to introduce the amine group at the desired position. The reaction conditions often involve the use of strong acids, bases, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the nitro group can participate in redox reactions. The amine group can form hydrogen bonds, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-4’-nitro-1,1’-biphenyl: Lacks the amine group, making it less versatile in certain applications.

    4-Amino-4’-fluoro-1,1’-biphenyl: Lacks the nitro group, which can affect its redox properties.

    4-Nitro-4’-fluoro-1,1’-biphenyl: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

[1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- is unique due to the combination of the amine, fluorine, and nitro groups on the biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGOQLUVGYRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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